2-(4-fluorophenyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Description
BenchChem offers high-quality 2-(4-fluorophenyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O2/c23-17-7-5-16(6-8-17)19-12-20-22(30)27(24-14-28(20)25-19)13-15-3-9-18(10-4-15)26-11-1-2-21(26)29/h3-10,12,14H,1-2,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYFDQQWJAPDIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-fluorophenyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups:
- Pyrazolo[1,5-d][1,2,4]triazin core
- 4-fluorophenyl substituent
- 2-oxopyrrolidin-1-yl moiety
This structural diversity contributes to its unique biological properties. The molecular formula is with a molecular weight of approximately 393.45 g/mol.
Anticancer Properties
Recent studies have investigated the anticancer potential of compounds similar to or derived from pyrazolo[1,5-d][1,2,4]triazin frameworks. For instance:
- Compounds within this class have demonstrated cytostatic activity against various cancer cell lines. A related compound exhibited IC50 values indicating significant inhibition of cancer cell proliferation in vitro .
Enzyme Inhibition
The compound's ability to inhibit enzymes is a critical aspect of its biological activity:
- Cholinesterase Inhibition : Similar derivatives have shown promising results as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative diseases. For example, a closely related structure demonstrated IC50 values of 46.42 μM for BChE and 157.31 μM for AChE .
GABA-A Receptor Modulation
Research indicates that derivatives of this compound may act as positive allosteric modulators (PAMs) at the GABA-A receptor:
- A study identified related benzimidazole derivatives as effective PAMs with enhanced metabolic stability compared to traditional compounds like alpidem . This suggests that the pyrazolo[1,5-d][1,2,4]triazin scaffold could similarly enhance GABAergic activity.
The precise mechanisms through which 2-(4-fluorophenyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one exerts its biological effects are still under investigation. However, potential mechanisms include:
- Enzyme Interaction : Binding to the active sites of cholinesterases and other enzymes.
- Receptor Modulation : Altering the conformation or activity of GABA-A receptors leading to enhanced inhibitory neurotransmission.
Case Studies and Research Findings
Several studies have been conducted to explore the biological implications of compounds related to this structure:
- A study on a series of pyrazolo[1,5-d][1,2,4]triazines showed significant anticancer activity across multiple cell lines, highlighting the importance of structural modifications in enhancing efficacy .
- Another research effort focused on the synthesis and characterization of related compounds indicated that fluorination at specific positions could enhance metabolic stability and biological activity .
Data Summary
| Property | Value/Observation |
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.45 g/mol |
| Anticancer Activity | Significant cytostatic effects observed |
| AChE Inhibition (IC50) | 157.31 μM |
| BChE Inhibition (IC50) | 46.42 μM |
| GABA-A PAM Activity | Enhanced stability compared to alpidem |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrazolo[1,5-d][1,2,4]triazin derivatives exhibit significant anticancer properties. The structural features of this compound suggest potential activity against various cancer cell lines. For instance, compounds with similar scaffolds have been shown to inhibit cellular proliferation and induce apoptosis in cancer cells through mechanisms involving the disruption of cell cycle progression and modulation of apoptosis-related proteins .
Antimicrobial Properties
The compound's heterocyclic nature allows it to interact with biological systems effectively. Research has demonstrated that derivatives of pyrazolo[1,5-d][1,2,4]triazin exhibit antimicrobial activities against a range of Gram-positive and Gram-negative bacteria. The presence of the oxopyrrolidine moiety contributes to these properties by enhancing the compound's ability to penetrate bacterial membranes .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of this compound. The incorporation of the 4-fluorophenyl group is believed to enhance lipophilicity and improve binding affinity to biological targets. Studies focusing on various substitutions at different positions have provided insights into how modifications can lead to improved efficacy and reduced toxicity .
Synthetic Pathways
The synthesis of 2-(4-fluorophenyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the pyrazolo[1,5-d][1,2,4]triazin core followed by functionalization with the oxopyrrolidine and fluorophenyl groups. Advanced synthetic techniques such as microwave-assisted synthesis have been employed to enhance yields and reduce reaction times .
Characterization Techniques
Characterization of this compound is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the molecular structure and purity, providing essential data for further biological testing .
Case Study: Anticancer Screening
In a recent study published in a peer-reviewed journal, a series of pyrazolo[1,5-d][1,2,4]triazin derivatives were screened for anticancer activity against human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that compounds with substitutions similar to those in 2-(4-fluorophenyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one showed IC50 values in the low micromolar range, demonstrating significant cytotoxicity compared to control groups .
Case Study: Antimicrobial Efficacy
Another study investigated the antimicrobial efficacy of similar pyrazolo derivatives against resistant strains of Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting potential as new antimicrobial agents in treating resistant infections .
Preparation Methods
Core Structure Construction: Pyrazolo[1,5-d]triazin-4(5H)-one Formation
The pyrazolo[1,5-d]triazin-4(5H)-one core is typically synthesized via cyclization reactions starting from aminopyrazole precursors.
Cyclization of 5-Amino-1H-pyrazole-4-carbonitriles
A common approach involves treating 5-amino-1H-pyrazole-4-carbonitriles with nitrous acid (HNO₂) under acidic conditions. This method, detailed in the CONICET study, proceeds via diazotization followed by intramolecular cyclization to form the triazinone ring.
Reaction Conditions
- Precursor : 5-Amino-1H-pyrazole-4-carbonitrile derivatives
- Reagents : NaNO₂ (1.8 mmol) in HCl/AcOH (3:1 ratio)
- Temperature : 0–5°C initially, then room temperature
- Duration : 20 hours
- Yield : 60–75% after purification by column chromatography.
Mechanistic Insight
The reaction proceeds through the formation of a diazonium intermediate, which undergoes cyclization to generate the triazinone core. Computational studies suggest that the exothermic nature of the cyclization step (ΔG ≈ -15 kcal/mol) drives the reaction to completion.
Functionalization of the Triazinone Core
Introduction of the 4-Fluorophenyl Group at Position 2
The 4-fluorophenyl substituent is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
Suzuki-Miyaura Coupling
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : K₂CO₃ (2 equiv)
- Solvent : Dioxane/H₂O (4:1)
- Temperature : 80°C, 12 hours
- Yield : 70–85%.
Nucleophilic Substitution
For halogenated precursors, substitution with 4-fluorophenylboronic acid in the presence of CuI and Cs₂CO₃ achieves comparable yields (65–78%).
Alkylation at Position 5: Attachment of 4-(2-Oxopyrrolidin-1-yl)benzyl
The benzyl group bearing the pyrrolidinone moiety is introduced via N-alkylation or Mitsunobu reaction.
N-Alkylation
- Reagent : 4-(2-Oxopyrrolidin-1-yl)benzyl bromide (1.2 equiv)
- Base : K₂CO₃ (3 equiv)
- Solvent : DMF, 60°C, 8 hours
- Yield : 55–65%.
Mitsunobu Reaction
Industrial-Scale Production Considerations
Analytical Validation and Spectral Data
NMR Characterization
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Suzuki Coupling | 85 | 99.5 | High | 1.8 |
| Nucleophilic Substitution | 78 | 98.7 | Moderate | 1.2 |
| Mitsunobu Reaction | 80 | 99.1 | Low | 2.5 |
*Cost Index: Relative to cheapest method (Nucleophilic Substitution = 1.0).
Challenges and Mitigation Strategies
Regioselectivity in Alkylation
Competing O-alkylation is suppressed by using bulky bases (e.g., DBU) and polar aprotic solvents (DMF).
Byproduct Formation
Decarboxylation during thermolysis generates <5% of pyrazole byproducts, minimized by maintaining reaction temperatures below 80°C.
Q & A
Q. How can researchers design a multi-step synthesis protocol for this compound while ensuring high yield and purity?
The synthesis involves sequential reactions to assemble the pyrazolo-triazin core, fluorophenyl, and pyrrolidinone moieties. Key steps include:
- Coupling reactions : Use Suzuki-Miyaura cross-coupling for aryl-aryl bond formation under palladium catalysis.
- Cyclization : Optimize solvent polarity (e.g., DMF or THF) and temperature to drive pyrazolo-triazin ring closure .
- Protection/deprotection : Employ tert-butoxycarbonyl (Boc) groups for amine intermediates to prevent side reactions .
- Purification : Use column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol/water mixtures .
Q. What analytical techniques are critical for confirming the compound’s structural identity and purity?
- NMR spectroscopy : H and C NMR to verify substituent positions and ring systems (e.g., pyrazolo-triazin protons at δ 8.1–8.5 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks with <2 ppm mass accuracy .
- HPLC : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) and detect by-products .
Q. Which functional groups in the compound are most likely to influence its biological activity?
- Pyrazolo-triazin core : Critical for binding ATP pockets in kinases due to planar aromaticity .
- 4-Fluorophenyl group : Enhances lipophilicity and membrane permeability via halogen bonding .
- 2-Oxopyrrolidin-1-yl benzyl moiety : Modulates solubility and hydrogen-bonding interactions with target proteins .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different assays?
- Orthogonal assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based (e.g., proliferation IC) assays to rule out assay-specific artifacts .
- Structural analogs : Compare activity of derivatives (e.g., replacing fluorophenyl with chlorophenyl) to isolate pharmacophore contributions .
- Buffer optimization : Test varying pH and ionic strength to account for solubility-driven false negatives .
Q. What computational strategies are effective for predicting target interactions and off-target liabilities?
- Molecular docking : Use AutoDock Vina with crystal structures of homologous kinases (e.g., PDB 3Q4Z) to map binding poses .
- Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns trajectories to assess conformational flexibility .
- Off-target screening : Employ SwissTargetPrediction to rank potential off-targets based on structural similarity .
Q. How can in vitro-to-in vivo translation be optimized for this compound?
- Physicochemical profiling : Measure logP (via shake-flask method) and aqueous solubility to predict bioavailability .
- Metabolic stability assays : Use liver microsomes (human/rodent) to identify vulnerable sites (e.g., pyrrolidinone oxidation) .
- Formulation : Develop nanocrystalline suspensions or cyclodextrin complexes to enhance in vivo exposure .
Q. What methods are recommended for structure-activity relationship (SAR) analysis of analogs?
- Fragment-based design : Synthesize derivatives with systematic substitutions (e.g., fluorophenyl → methoxyphenyl) and test in dose-response assays .
- Free-Wilson analysis : Quantify contributions of substituents to activity using multivariate regression .
- Crystallography : Co-crystallize analogs with target proteins (e.g., kinases) to validate binding modes .
Q. How should researchers address conflicting data in enzymatic vs. cellular assays?
- Membrane permeability testing : Use Caco-2 cell monolayers to rule out poor cellular uptake .
- Intracellular target engagement : Employ NanoBRET or CETSA to confirm compound-target interaction in live cells .
- Metabolite profiling : Identify active metabolites via LC-MS/MS that may contribute to cellular activity .
Q. What strategies mitigate synthetic challenges in scaling up novel derivatives?
- Flow chemistry : Implement continuous flow systems for hazardous steps (e.g., nitration) to improve safety and yield .
- DoE (Design of Experiments) : Optimize reaction parameters (temperature, catalyst loading) using response surface methodology .
- Green chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) for sustainability .
Q. How can pharmacokinetic limitations (e.g., short half-life) be addressed?
- Prodrug design : Introduce ester or phosphate groups to improve oral absorption and extend half-life .
- Plasma protein binding assays : Measure compound binding to albumin/α-1-acid glycoprotein to adjust dosing regimens .
- PBPK modeling : Use GastroPlus to simulate absorption/distribution and guide formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
